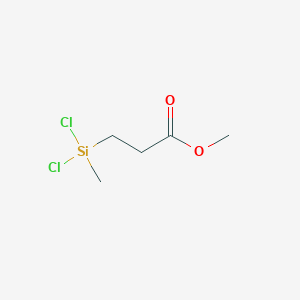

2-(Carbomethoxy)ethylmethyldichlorosilane

Descripción general

Descripción

2-(Carbomethoxy)ethylmethyldichlorosilane is an organochlorosilane compound with the molecular formula C5H10Cl2O2Si. It is also known by other names such as methyl 3-[dichloro(methyl)silyl]propanoate and propanoic acid, 3-(dichloromethylsilyl)-, methyl ester . This compound is a transparent liquid with a density of 1.87 g/mL and a boiling point of 98°C . It is primarily used in industrial and scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carbomethoxy)ethylmethyldichlorosilane typically involves the reaction of methyl 3-chloropropionate with methyltrichlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent the formation of unwanted by-products .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or other separation techniques to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

2-(Carbomethoxy)ethylmethyldichlorosilane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form hydrogen chloride and corresponding silanols.

Substitution: Can undergo nucleophilic substitution reactions with nucleophiles such as alcohols and amines.

Common Reagents and Conditions

Hydrolysis: Water or moisture in the air.

Substitution: Alcohols, amines, and other nucleophiles under mild to moderate conditions.

Major Products Formed

Hydrolysis: Hydrogen chloride and silanols.

Substitution: Corresponding alkoxysilanes or aminosilanes.

Aplicaciones Científicas De Investigación

2-(Carbomethoxy)ethylmethyldichlorosilane is used in various scientific research applications, including:

Chemistry: As a reagent in the synthesis of organosilicon compounds.

Biology: In the modification of biomolecules for research purposes.

Medicine: Potential use in drug delivery systems due to its ability to form stable siloxane bonds.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(Carbomethoxy)ethylmethyldichlorosilane involves its ability to form stable siloxane bonds with various substrates. This property makes it useful in the modification of surfaces and biomolecules. The compound reacts with nucleophiles to form stable covalent bonds, which can be utilized in various applications .

Comparación Con Compuestos Similares

Similar Compounds

2-(Carbomethoxy)ethyltrichlorosilane: Similar structure but with three chlorine atoms instead of two.

Bis(trimethylsilylmethyl)dichlorosilane: Contains two trimethylsilyl groups instead of a carbomethoxy group.

3-Cyanopropylmethyldichlorosilane: Contains a cyano group instead of a carbomethoxy group.

Uniqueness

2-(Carbomethoxy)ethylmethyldichlorosilane is unique due to its specific functional groups, which provide distinct reactivity and applications compared to other similar compounds. Its ability to form stable siloxane bonds makes it particularly useful in various scientific and industrial applications .

Actividad Biológica

2-(Carbomethoxy)ethylmethyldichlorosilane, with the molecular formula CHClOSi, is an organochlorosilane compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. Despite its utility, the biological activity of this compound is not extensively documented. This article aims to collate existing information on its biological effects, mechanisms of action, and potential applications.

This compound acts primarily as a silylating agent , which means it can modify other molecules by attaching silane groups. This modification can affect the structure and function of biomolecules, potentially altering their biological activity. The compound is known to interact with functional groups such as carboxyl, phenolic, and secondary hydroxyl groups, forming silyl derivatives that may influence cellular processes.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 195.06 g/mol |

| Boiling Point | 363.5 °C |

| Density | 1.354 g/cm³ |

| State | Liquid |

Biological Activity

The biological effects of this compound have not been thoroughly explored in scientific literature. However, it is hypothesized that its silylation properties could impact various cellular functions:

Case Studies and Research Findings

While direct studies focusing on this compound are scarce, related compounds provide insights into its potential biological activity:

- Silylation in Drug Development : Similar organosilanes have been utilized in drug delivery systems due to their ability to form stable siloxane bonds with biomolecules. This property suggests that this compound could play a role in enhancing drug stability and efficacy .

- Modification of Biomolecules : Research indicates that organochlorosilanes can modify proteins and nucleic acids, potentially leading to altered biological activities. This modification can enhance or inhibit enzymatic activities depending on the target molecule .

- Applications in Material Science : The compound's ability to form siloxane networks makes it valuable in creating biocompatible materials for medical applications, such as implants or drug delivery systems.

Propiedades

IUPAC Name |

methyl 3-[dichloro(methyl)silyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O2Si/c1-9-5(8)3-4-10(2,6)7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCNCHYFFPUDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939457 | |

| Record name | Methyl 3-[dichloro(methyl)silyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18163-34-3 | |

| Record name | Methyl 3-(dichloromethylsilyl)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18163-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-(dichloromethylsilyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018163343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-(dichloromethylsilyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-[dichloro(methyl)silyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.